molecular formula C12H19N5 B11739607 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11739607
M. Wt: 233.31 g/mol
InChI Key: OLRIYKFXOLBHNC-UHFFFAOYSA-N
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Description

3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a methyl group at position 3 of the first pyrazole ring, a propyl chain at position 1, and an amine group at position 4 connected via a methylene bridge to a second 1-methylpyrazole moiety.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-5-17-9-12(10(2)15-17)13-6-11-7-14-16(3)8-11/h7-9,13H,4-6H2,1-3H3

InChI Key

OLRIYKFXOLBHNC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-bromo-3-propylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated pyrazole derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines. Substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

A comparative analysis of structurally related compounds highlights key distinctions in core heterocycles, substituents, and physicochemical properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Spectral Data
Target Compound Bis-pyrazole 3-Me, 1-Pr, 4-NH-(1-Me-pyrazol-4-yl-CH2-) ~262.3* N/A Expected NMR: Pyrazole H (~6.5–8.0 ppm), NH (~2–5 ppm), Pr CH3 (~0.9–1.5 ppm)
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-[(2-pyridin-2-ylcyclopropyl)methoxy]pyrimidin-4-amine Pyrimidine 2-Me, 6-OCH2-(cyclopropyl-pyridyl), 4-NH-(1-Me-pyrazol-4-yl-CH2-) ~405.4 78 ESIMS m/z: 405; NMR: Pyrimidine H (8.15 ppm), cyclopropyl CH (~1.3–2.5 ppm)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole 3-Me, 1-pyridin-3-yl, 4-NH-cyclopropyl ~215.3 17.9 HRMS (ESI) m/z: 215 ([M+H]+); Mp: 104–107°C
N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Pyrimidine-triazole 2-(3-nitro-triazol-1-yl), 4-NH-isobutyl ~290.3 32 NMR: Triazole H (9.48 ppm), pyrimidine H (8.15 ppm)
Compound 41 (Pyrrole derivative) Pyrrole 3-Me, 4-NH-(imidazolyl-CH2-), 2-CF3-pyridyl ~392.2 35 NMR: NH (11.55 ppm), imidazole H (6.68 ppm); HPLC purity: 98.67%

*Calculated based on formula C12H18N4.

Key Observations:

Core Heterocycles: The target compound’s bis-pyrazole system contrasts with pyrimidine () and pyrrole () cores.

Substituent Effects :

  • The propyl chain in the target compound likely increases lipophilicity (logP) compared to methyl or cyclopropyl groups, impacting membrane permeability.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) or nitro groups () alter electronic profiles and binding affinities.

Biological Activity

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name 1-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-4-amine
InChI Key UJTOZMUKCHMBQA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves a Mannich-type reaction, where 1-methyl-3-propyl-1H-pyrazole reacts with formaldehyde and 3-methyl-1H-pyrazole-4-amine under acidic conditions. This method allows for the formation of the desired product with high yield and purity through subsequent purification steps like recrystallization or chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 3.79 µM to 42.30 µM against MCF7, SF-268, and NCI-H460 cell lines .

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors associated with inflammatory pathways. It is believed to inhibit certain enzymes involved in these pathways, thereby exerting anti-inflammatory effects .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MCF7 Cell Line : A derivative showed an IC50 value of 3.79 µM, indicating potent anticancer activity.
  • Study on HepG2 and HeLa Cells : Another compound demonstrated significant growth inhibition with a mean growth percentage of 54.25% against HepG2 cells .
  • Inflammation Models : In vivo studies indicated that pyrazole derivatives could inhibit LPS-induced TNFα release in mice, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique structural features that contribute to its biological activity:

CompoundIC50 (µM)Activity Type
3-methyl-N-[(1-methyl-pyrazol-4-yl)methyl]-1-propyl-pyrazol-4-amine3.79Anticancer
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Anticancer
Ethyl derivatives26Antitumor

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